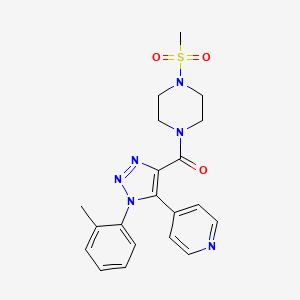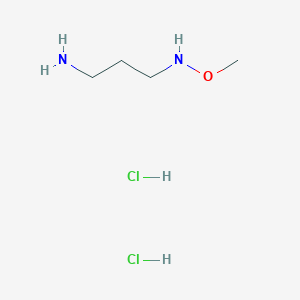
(1,1-Dioxidotetrahydrothiophen-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Dioxidotetrahydrothiophen-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.
The exact mass of the compound (1,1-Dioxidotetrahydrothiophen-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1,1-Dioxidotetrahydrothiophen-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,1-Dioxidotetrahydrothiophen-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Non-covalent Interactions in Supramolecular Architectures A study focused on the crystal packing of 1,2,4-oxadiazole derivatives, highlighting the role of non-covalent interactions such as lone pair-π interaction and halogen bonding. These interactions are crucial in the stabilization of molecular conformations and the overall structural integrity of the crystals. This insight is significant for designing compounds with desired physical and chemical properties (Sharma et al., 2019).
Anticancer Potential Research into the structure of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives, designed for selective cytotoxicity against tumorigenic cell lines, highlights the potential of carefully structured compounds for anticancer applications. These compounds, including (2,4-dimethoxyphenyl)-(4-hydroxy-3-methyl-6-phenylbenzofuran-2-yl)-methanone, are explored for their biostability and effectiveness as cancer therapeutics (Hayakawa et al., 2004).
Antimicrobial Activity of Indole-based Oxadiazoles A novel series of indole-based 1,3,4-oxadiazoles was synthesized and characterized for antibacterial and antifungal activities. The study showcases the potential of these compounds in addressing microbial resistance, emphasizing the importance of synthetic chemistry in developing new antimicrobial agents (Nagarapu & Pingili, 2014).
Herbicidal and Insecticidal Activities A series of N-phenylpyrazolyl aryl methanones derivatives were synthesized and evaluated for their herbicidal and insecticidal activities. The study contributes to the development of agricultural chemicals by identifying compounds with favorable activities, demonstrating the diversity of applications for such chemical structures in scientific research (Wang et al., 2015).
Anticancer Evaluation of Oxirane Derivatives The synthesis and reaction of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone with various nucleophiles for anticancer evaluation illustrate the potential of oxirane derivatives as anticancer agents. This research points towards novel approaches in cancer treatment, leveraging the reactivity of oxirane compounds (Gouhar & Raafat, 2015).
Propiedades
IUPAC Name |
(1,1-dioxothiolan-3-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12-19-17(25-20-12)16-10-21(9-15(16)13-5-3-2-4-6-13)18(22)14-7-8-26(23,24)11-14/h2-6,14-16H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXOQFHUFRKJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Dioxidotetrahydrothiophen-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B2861288.png)
![Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate](/img/structure/B2861289.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2861290.png)
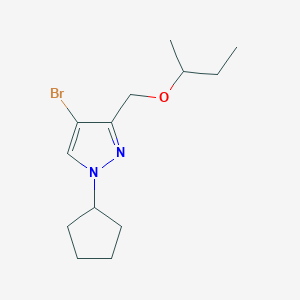
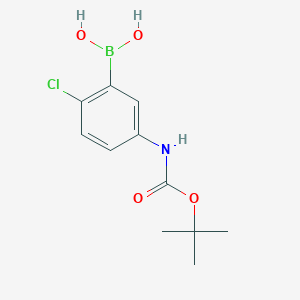
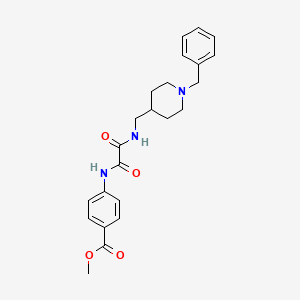
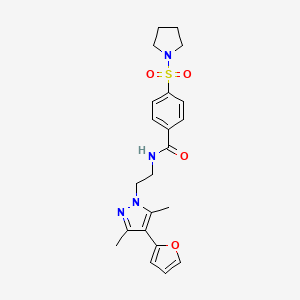
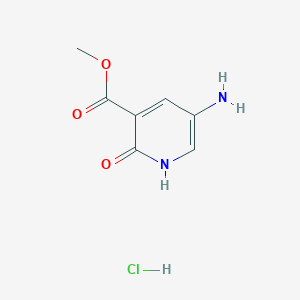
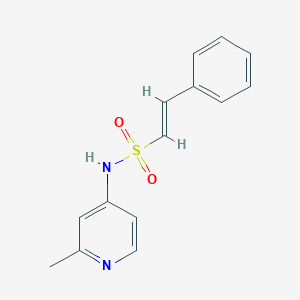
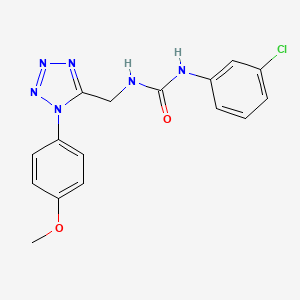
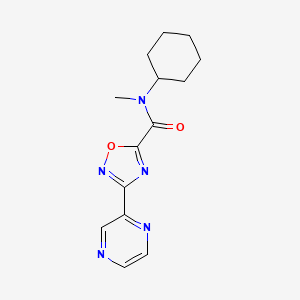
![Ethyl 4-{[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2861302.png)
